

ER-27319 maleate compared to other commercially available Syk inhibitors

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Compound of Interest

Compound Name: ER-27319 maleate

Cat. No.: B10768320

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ER-27319 Maleate: A Comparative Guide to a Pioneering Syk Inhibitor

For researchers and drug development professionals navigating the landscape of spleen tyrosine kinase (Syk) inhibitors, understanding the comparative performance of available compounds is paramount. This guide provides an objective comparison of **ER-27319 maleate**, an early and selective Syk inhibitor, with other commercially available Syk inhibitors, including Fostamatinib (the prodrug of R406), Entospletinib, Lanraplenib, and Cevidoplenib. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to Syk and Its Inhibition

Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its central role in the activation of a multitude of immune cells, such as B cells, mast cells, macrophages, and neutrophils, has established it as a critical therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[2] Inhibition of Syk can modulate these signaling pathways, offering a therapeutic strategy for various pathological conditions.

ER-27319 is an acridone-based compound identified as a potent and selective inhibitor of Syk.

[3] It has been shown to inhibit the release of antigen-induced allergic mediators from mast



cells, highlighting its potential in studying and possibly treating allergic diseases.[3]

Comparative Analysis of Syk Inhibitors

A direct head-to-head comparison of **ER-27319 maleate** with more recent Syk inhibitors under identical experimental conditions is challenging due to the limited publicly available data for this older research compound. However, by compiling data from various sources, we can provide a comparative overview of their biochemical potency and cellular activity.

Data Presentation: Biochemical Potency and Cellular Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for **ER-27319 maleate** and other commercially available Syk inhibitors. It is important to note that these values are collated from different studies and a direct comparison should be made with caution.

Inhibitor	Syk IC50 (nM)	Assay Type	Reference
ER-27319 maleate	~10,000 (cellular)	Mast Cell Degranulation	
Fostamatinib (R406)	41	Biochemical	[4]
Entospletinib	7.7	Biochemical	[4]
Lanraplenib	9.5	Biochemical	[4]
Cevidoplenib (SKI-O-592)	6.2	Biochemical	[5]
Table 1: Comparison of In Vitro Potency (IC50) of Selected Syk Inhibitors. Lower			

Kinase Selectivity

potency.

values indicate higher



The selectivity of a kinase inhibitor for its target is crucial for minimizing off-target effects. While ER-27319 is described as a selective Syk inhibitor, a detailed kinase selectivity panel is not readily available in the public domain. In contrast, more recent inhibitors have been extensively profiled.

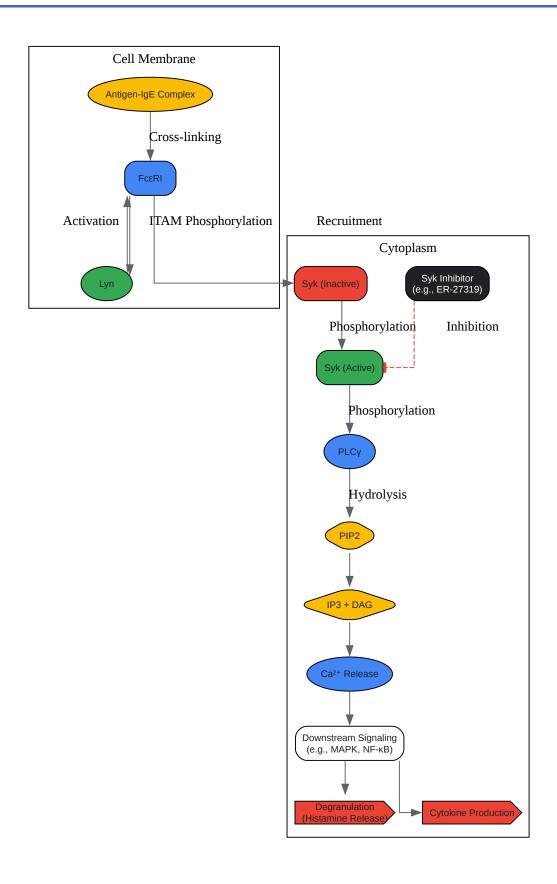
Inhibitor	Key Off-Target Kinase(s) and IC50 (nM)	Reference
Fostamatinib (R406)	FLT3 (<50), Lck (37), Lyn (63)	[4]
Entospletinib	>13-fold selectivity over other kinases	
Lanraplenib	JAK2 (120)	
Cevidoplenib (SKI-O-592)	RET (412), KDR (687), Pyk2 (709)	[5]
Table 2: Kinase Selectivity Profile of Commercially Available Syk Inhibitors.		

Signaling Pathways and Experimental Workflows

Syk Signaling Pathway in Mast Cells

Syk plays a pivotal role in FcɛRI-mediated signaling in mast cells, leading to degranulation and the release of inflammatory mediators. The following diagram illustrates this pathway and the point of inhibition by Syk inhibitors.





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Syk Signaling in Mast Cell Activation



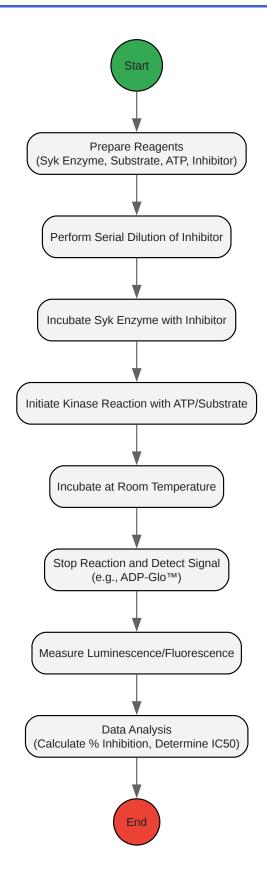




Experimental Workflow: In Vitro Kinase Assay

To determine the biochemical potency of a Syk inhibitor, an in vitro kinase assay is a standard method. The following diagram outlines a typical workflow.





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Workflow for In Vitro Syk Kinase Assay



Experimental Protocols

1. In Vitro Syk Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of a Syk inhibitor against recombinant Syk kinase by measuring ADP production.

- Materials:
 - Recombinant human Syk enzyme
 - Syk inhibitor (e.g., ER-27319 maleate)
 - Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
 - ATP
 - Syk substrate (e.g., poly(Glu, Tyr) 4:1)
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - 384-well white plates
 - Plate reader capable of measuring luminescence

Procedure:

- Prepare a stock solution of the Syk inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
- In a 384-well plate, add 1 μL of each inhibitor dilution or vehicle (DMSO) control.
- $\circ~$ Add 2 μL of diluted Syk enzyme to each well and incubate for 15 minutes at room temperature.
- \circ Initiate the kinase reaction by adding 2 μ L of a mixture of Syk substrate and ATP.
- Incubate the plate for 60 minutes at room temperature.



- Stop the kinase reaction by adding 5 µL of ADP-Glo[™] Reagent and incubate for 40 minutes at room temperature.
- \circ Add 10 μ L of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.
- 2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay evaluates the ability of a Syk inhibitor to prevent the degranulation of mast cells in response to an allergic stimulus.

- Materials:
 - RBL-2H3 cells (rat basophilic leukemia cell line)
 - Anti-DNP IgE
 - DNP-HSA (antigen)
 - Syk inhibitor (e.g., ER-27319 maleate)
 - Tyrode's buffer
 - p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
 - 96-well plates
 - Microplate reader
- Procedure:
 - Seed RBL-2H3 cells in a 96-well plate and culture overnight.
 - Sensitize the cells by incubating with anti-DNP IgE for 24 hours.



- Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of the Syk inhibitor or vehicle for 1 hour at 37°C.
- Stimulate the cells by adding DNP-HSA and incubate for 30 minutes at 37°C.
- Collect the supernatant.
- To a new plate, add a sample of the supernatant and the pNAG substrate.
- Incubate for 1-2 hours at 37°C.
- Stop the reaction and read the absorbance at 405 nm.
- Calculate the percentage of degranulation inhibition compared to the vehicle control.
- 3. In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

- Materials:
 - DBA/1 mice (male, 8-10 weeks old)
 - Bovine type II collagen
 - Complete Freund's Adjuvant (CFA)
 - Incomplete Freund's Adjuvant (IFA)
 - Syk inhibitor (formulated for in vivo administration)
 - Calipers for paw thickness measurement
- Procedure:
 - Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice.



- Booster (Day 21): Emulsify bovine type II collagen in IFA and administer as a booster injection.
- Treatment: Begin administration of the Syk inhibitor or vehicle control at a predetermined time point (e.g., at the onset of clinical signs of arthritis).
- Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness).
- Paw Thickness: Measure the thickness of the paws regularly using calipers.
- Histology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

ER-27319 maleate was a significant early tool in the exploration of Syk inhibition.[3] While it demonstrates selective inhibition of Syk-mediated mast cell degranulation, its potency in cellular assays appears to be lower than that of more recently developed, commercially available Syk inhibitors in biochemical assays.[4][5] Compounds such as Fostamatinib (R406), Entospletinib, Lanraplenib, and Cevidoplenib have been more extensively characterized, with detailed data on their high potency, kinase selectivity, and in vivo efficacy.

The lack of directly comparable, head-to-head experimental data for **ER-27319 maleate** against these newer agents makes a definitive performance ranking challenging. However, the available information suggests that while ER-27319 remains a useful research tool for studying the fundamental roles of Syk, particularly in mast cell biology, the newer generation of Syk inhibitors offers greater potency and a more comprehensive dataset for translational research and drug development endeavors. Researchers should consider the specific requirements of their studies when selecting a Syk inhibitor, with the newer compounds being more suitable for in vivo studies and clinical translation.

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